molecular formula C13H11BrN2S B14906578 3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile

3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile

Cat. No.: B14906578
M. Wt: 307.21 g/mol
InChI Key: CMYMJOWWUHNNNS-UHFFFAOYSA-N
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Description

3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C13H11BrN2S. It is a derivative of benzonitrile, featuring a bromothiophene moiety and an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions, while the aminomethyl group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile is unique due to the combination of its bromothiophene and aminomethyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11BrN2S

Molecular Weight

307.21 g/mol

IUPAC Name

3-[[(4-bromothiophen-2-yl)methylamino]methyl]benzonitrile

InChI

InChI=1S/C13H11BrN2S/c14-12-5-13(17-9-12)8-16-7-11-3-1-2-10(4-11)6-15/h1-5,9,16H,7-8H2

InChI Key

CMYMJOWWUHNNNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNCC2=CC(=CS2)Br

Origin of Product

United States

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